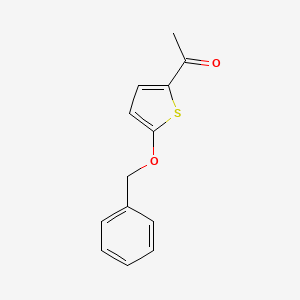
1-(5-Phenylmethoxythiophen-2-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Phenylmethoxythiophen-2-yl)ethanone is an organic compound with a molecular formula of C13H12O2S. This compound is characterized by the presence of a thiophene ring substituted with a phenylmethoxy group and an ethanone moiety. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
The synthesis of 1-(5-Phenylmethoxythiophen-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the condensation reaction between a thiophene derivative and a phenylmethoxyacetyl chloride in the presence of a base such as pyridine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
1-(5-Phenylmethoxythiophen-2-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenylmethoxy group, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to drive the reactions to completion .
科学的研究の応用
1-(5-Phenylmethoxythiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用機序
The mechanism of action of 1-(5-Phenylmethoxythiophen-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .
類似化合物との比較
1-(5-Phenylmethoxythiophen-2-yl)ethanone can be compared with other similar compounds such as:
1-(5-Phenylthiophen-2-yl)ethanone: This compound lacks the methoxy group, which may result in different chemical reactivity and biological activity.
1-(2-Hydroxy-5-methoxyphenyl)ethanone: This compound has a hydroxy group instead of a thiophene ring, leading to distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C13H12O2S |
|---|---|
分子量 |
232.30 g/mol |
IUPAC名 |
1-(5-phenylmethoxythiophen-2-yl)ethanone |
InChI |
InChI=1S/C13H12O2S/c1-10(14)12-7-8-13(16-12)15-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChIキー |
SFQJQWFWQJSJHZ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC=C(S1)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


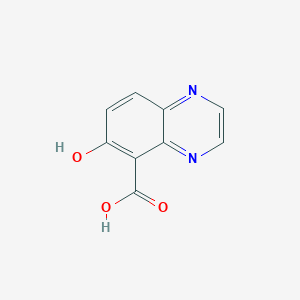
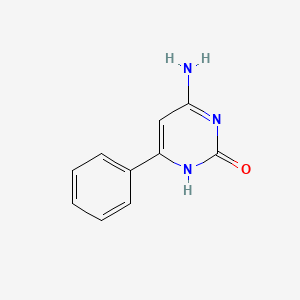




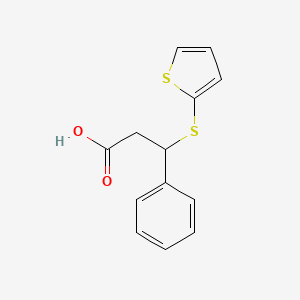

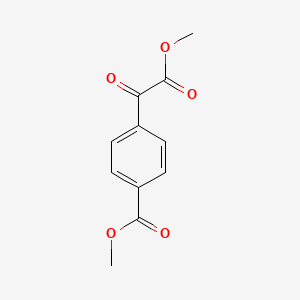
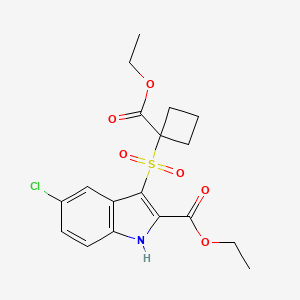
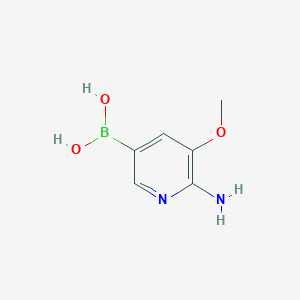
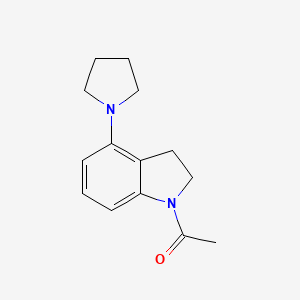
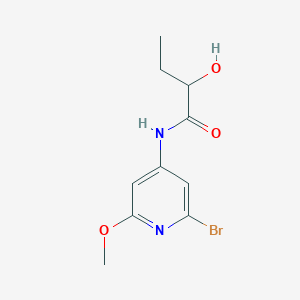
![1-[2-(Cyclopropylmethoxy)phenyl]piperazine](/img/structure/B13878100.png)
